molecular formula C16H14FN5S B2668469 7-(4-fluorophenyl)-3-((pyridin-2-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole CAS No. 921791-16-4

7-(4-fluorophenyl)-3-((pyridin-2-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

Cat. No. B2668469
CAS RN: 921791-16-4
M. Wt: 327.38
InChI Key: AOUBOGWVKYJIDI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl and pyridinyl groups are aromatic and planar, while the imidazotriazole ring is also likely to be planar. The thioether linkage could introduce some flexibility into the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The fluorine atom on the phenyl ring could be substituted in a nucleophilic aromatic substitution reaction. The thioether linkage could be oxidized. The imidazotriazole ring might undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, and its solubility would depend on the specific functional groups present. The presence of the fluorine atom could increase its lipophilicity .

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Antimicrobial Activities : The synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities revealed that compounds in this class showed good or moderate activity against various microorganisms. This highlights the potential of such compounds, including derivatives similar to the queried chemical, in antimicrobial research (Bayrak et al., 2009).

Anticancer Applications

  • Anticancer Activity of Fluorinated Compounds : The study on fluorinated heterocyclic systems derived from sulfa drugs as photochemical probe agents suggested their use in inhibiting Vitiligo disease, which indirectly indicates their biological activity potential that could extend to anticancer applications (Abdel-Rahman et al., 2010).
  • Synthesis and Evaluation of Fluorinated Benzothiazolo Imidazole Compounds : Another study explored the antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds, showing some compounds exhibited promising antimicrobial activity. This suggests their structural frameworks may have utility in developing new anticancer agents (Sathe et al., 2011).

Other Biological Activities

  • Angiotensin II Antagonists : Compounds derived from 4H-1,2,4-triazoles and 3H-imidazo[1,2-b][1,2,4]triazoles were synthesized and evaluated as angiotensin II (AII) antagonists, showcasing the potential for cardiovascular applications. Notable compounds demonstrated significant in vitro and in vivo efficacy, highlighting the therapeutic potential of these chemical frameworks (Ashton et al., 1993).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to investigate its biological activity and potential uses in medicine or other fields .

properties

IUPAC Name

7-(4-fluorophenyl)-3-(pyridin-2-ylmethylsulfanyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5S/c17-12-4-6-14(7-5-12)21-9-10-22-15(21)19-20-16(22)23-11-13-3-1-2-8-18-13/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUBOGWVKYJIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC3=CC=CC=N3)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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